molecular formula C10H13NO B1370389 (S)-3-phenylmorpholine CAS No. 914299-79-9

(S)-3-phenylmorpholine

Número de catálogo: B1370389
Número CAS: 914299-79-9
Peso molecular: 163.22 g/mol
Clave InChI: MHZXKVPCJBPNKI-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-3-phenylmorpholine is a chiral compound belonging to the class of morpholine derivatives It features a morpholine ring substituted with a phenyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-phenylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate chiral precursor, often derived from natural amino acids or other chiral sources.

    Cyclization: The chiral precursor undergoes cyclization to form the morpholine ring. This step may involve the use of reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

    Phenyl Substitution: The phenyl group is introduced at the third position of the morpholine ring through a nucleophilic substitution reaction. Common reagents for this step include phenyl lithium or phenyl magnesium bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: The synthetic route is scaled up using batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Análisis De Reacciones Químicas

Types of Reactions: (S)-3-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenyl or morpholine ring positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Phenyl lithium or phenyl magnesium bromide in an aprotic solvent.

Major Products:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tachykinin Receptor Antagonists
One of the notable applications of (S)-3-phenylmorpholine is its role as a component in the design of tachykinin receptor antagonists. These compounds are being investigated for their potential therapeutic effects in treating inflammatory diseases, pain management, migraines, and asthma. For instance, a patent describes the synthesis of morpholine derivatives that include this compound as a key building block for developing effective antagonists against tachykinin receptors .

Structure-Activity Relationship Studies

Optimization in Drug Design
Studies have shown that the (S)-configuration of phenylmorpholine is preferred in various pharmacological contexts. Research focusing on quinazoline-based inhibitors highlighted how substituting with this compound significantly improved the potency and pharmacokinetic profiles of these compounds. In vivo efficacy evaluations demonstrated that certain analogs containing this morpholine derivative were effective in inhibiting tumor growth and reducing arthritis severity in animal models .

Synthesis of Biologically Active Compounds

Building Block for Drug Discovery
this compound serves as a versatile building block in synthesizing various biologically active molecules. Its use has been documented in the synthesis of selective inhibitors for acetylcholinesterase and GPIIb/IIIa antagonists, which are crucial for developing drugs targeting cardiovascular diseases . The compound's chirality allows for the production of enantiomerically pure substances that are essential for biological activity.

Case Studies

Clinical Applications
A case study involving nebulized morphine highlighted the importance of morpholine derivatives in clinical settings. Although not directly involving this compound, it illustrates the broader category of morpholine compounds used for managing dyspnea in patients with chronic lung diseases. This underscores the therapeutic potential of morpholine derivatives in alleviating severe symptoms associated with respiratory conditions .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of tachykinin receptor antagonistsEffective against inflammatory diseases; potential for pain management
Structure-Activity RelationshipsOptimization of drug candidates incorporating this compoundEnhanced potency and improved pharmacokinetics in animal models
SynthesisBuilding block for biologically active compoundsUsed in synthesizing acetylcholinesterase inhibitors and GPIIb/IIIa antagonists
Clinical ApplicationsMorpholine derivatives in managing respiratory conditionsNebulized morphine provides symptom relief in chronic lung disease patients

Mecanismo De Acción

The mechanism of action of (S)-3-phenylmorpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparación Con Compuestos Similares

    ®-3-phenylmorpholine: The enantiomer of (S)-3-phenylmorpholine with similar chemical properties but different biological activity.

    4-phenylmorpholine: A structural isomer with the phenyl group at the fourth position.

    3-methylmorpholine: A derivative with a methyl group instead of a phenyl group.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets.

Actividad Biológica

(S)-3-phenylmorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of (S)-phenylalanine with morpholine derivatives. The process can be optimized using various catalytic methods to enhance yield and purity. For example, a study highlighted the synthesis of morpholine derivatives via a one-pot reaction involving phenylalanine and morpholine under mild conditions .

2.1 Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. A study investigated a series of morpholine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds containing the morpholine moiety showed moderate to good antibacterial activity, with some derivatives achieving IC50 values comparable to standard antibiotics .

CompoundBacterial StrainIC50 Value (µM)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

2.2 Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values indicating potent activity against these cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 Value (µM)Reference
MCF-712
HeLa18

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of morpholine derivatives. Studies have shown that modifications at the phenyl ring or the morpholine nitrogen can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance antibacterial activity by improving lipophilicity and membrane permeability .

4.1 Antitumor Activity Study

A notable case study involved the synthesis of N-phenylmorpholine-thiazole derivatives, which were tested for antitumor activity against multiple cell lines. One derivative demonstrated potent growth inhibition across all tested tumor cells, highlighting the potential of combining morpholine with other heterocycles to enhance therapeutic efficacy .

4.2 Antimicrobial Screening

Another study focused on a series of β-lactams containing morpholine rings, which were evaluated against fungal pathogens such as Candida albicans. The results indicated that these compounds exhibited promising antifungal activity alongside their antibacterial properties, reinforcing the versatility of morpholine derivatives in combating microbial infections .

5. Conclusion

This compound is a promising compound with a wide range of biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its structure-activity relationships and further optimization could lead to the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-phenylmorpholine, and how can researchers optimize yield and enantiomeric purity?

Methodological Answer:

  • Key synthetic approaches include asymmetric catalysis (e.g., using chiral ligands) and resolution techniques (e.g., chiral chromatography or enzymatic resolution).
  • Optimization requires systematic screening of catalysts, solvents, and reaction conditions (temperature, pressure) to enhance stereoselectivity. Use Design of Experiments (DoE) to identify critical parameters .
  • Characterization via chiral HPLC or polarimetry is essential to validate enantiomeric excess (ee). Compare results with published protocols to resolve discrepancies .

Q. How do researchers characterize the physicochemical properties of this compound, and what instrumentation is critical?

Methodological Answer:

  • Techniques include NMR (¹H/¹³C, COSY, NOESY) for structural elucidation, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute configuration determination.
  • Thermodynamic properties (melting point, solubility) should be assessed using differential scanning calorimetry (DSC) and UV-Vis spectroscopy. Ensure metric system compliance (e.g., °C, mL) and report precision aligned with instrument specifications (e.g., ±0.1°C) .

Q. What pharmacological activity has been reported for this compound, and how can researchers validate conflicting data?

Methodological Answer:

  • Literature reports may describe activity as a serotonin or norepinephrine reuptake inhibitor. Validate via in vitro assays (e.g., radioligand binding studies) using standardized protocols.
  • Address contradictions by replicating experiments under identical conditions (e.g., cell lines, assay buffers) and applying statistical tests (e.g., ANOVA with p < 0.05) to confirm significance .

Advanced Research Questions

Q. How does the chiral center in this compound influence its biological interactions, and what computational methods can predict stereospecific binding?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like monoamine transporters. Compare binding energies of (S)- and (R)-enantiomers.
  • Validate predictions with mutagenesis studies to identify critical residues in binding pockets. Use PDB structures of homologous proteins if target crystallography data is unavailable .

Q. What strategies resolve contradictions in reported metabolic stability data for this compound across species?

Methodological Answer:

  • Conduct interspecies microsomal stability assays (human, rat, mouse) under controlled conditions (pH 7.4, 37°C). Normalize data to protein content and use LC-MS/MS for metabolite quantification.
  • Apply hypothesis-driven frameworks (e.g., FINER criteria) to evaluate if discrepancies arise from methodological variability (e.g., enzyme batch differences) or true species-specific metabolism .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Use a modular synthesis approach to systematically vary substituents (e.g., halogenation, alkyl chain length). Prioritize derivatives based on computational ADMET predictions.
  • Analyze SAR data with multivariate regression models to identify pharmacophores. Ensure hypotheses are tested iteratively, with negative controls to exclude assay artifacts .

Q. What experimental controls are critical when assessing this compound’s stability under physiological conditions?

Methodological Answer:

  • Include controls for pH-dependent degradation (e.g., simulate gastric vs. plasma pH), light exposure, and oxidative stress (e.g., H₂O₂ treatment).
  • Use stability-indicating methods like forced degradation studies followed by HPLC-UV to track decomposition products. Report degradation kinetics (t½) with confidence intervals .

Q. Methodological Frameworks

Q. How can the PICO framework be adapted to formulate preclinical research questions for this compound?

Methodological Answer:

  • Population : Specific cell lines or animal models (e.g., Sprague-Dawley rats).
  • Intervention : Dose range, administration route (e.g., oral vs. intravenous).
  • Comparison : Positive controls (e.g., fluoxetine for SSRIs) and vehicle controls.
  • Outcome : Quantifiable endpoints (e.g., IC₅₀, AUC₀–24).
  • Example: “Does this compound (10–100 mg/kg, oral) reduce immobility time in the forced swim test compared to fluoxetine in rats?” .

Q. What are common pitfalls in interpreting NMR data for this compound, and how can they be mitigated?

Methodological Answer:

  • Pitfalls: Overlapping peaks in aromatic regions, solvent impurities, or incomplete relaxation.
  • Mitigation: Use high-field instruments (≥400 MHz), deuterated solvents, and optimized acquisition parameters (e.g., relaxation delay = 5×T₁). Validate assignments with 2D NMR and spiking experiments .

Q. Data Analysis & Reporting

Q. How should researchers address anomalous data in enantioselective synthesis experiments?

Methodological Answer:

  • Document outliers transparently and investigate sources (e.g., catalyst deactivation, moisture sensitivity). Use Grubbs’ test to statistically identify outliers.
  • Replicate anomalous results in triplicate. If irreproducible, exclude with justification; if consistent, revise hypotheses (e.g., propose competing reaction pathways) .

Q. What guidelines ensure ethical reporting of this compound’s toxicological data?

Methodological Answer:

  • Adhere to ARRIVE guidelines for animal studies: report sample size justification, humane endpoints, and statistical power.
  • For in vitro toxicity, disclose cell line authentication (e.g., STR profiling) and cytotoxicity thresholds (e.g., CC₅₀ ± SEM) .

Q. Tables & Figures

Table 1. Key Analytical Parameters for this compound Characterization

ParameterMethodAcceptable RangeReference Standard
Enantiomeric PurityChiral HPLC (Chiralpak IA)ee ≥ 98%USP ⟨621⟩
Melting PointDSC92–94°CNIST SRM 912a
Solubility (pH 7.4)UV-Vis (λ = 254 nm)2.5 ± 0.3 mg/mLPh. Eur. 2.2.45

Figure 1. Workflow for Resolving Pharmacological Data Contradictions

Replicate experiments under standardized conditions.

Apply statistical analysis (ANOVA with post-hoc tests).

Cross-validate with orthogonal assays (e.g., electrophysiology vs. binding).

Publish negative results to reduce publication bias .

Propiedades

IUPAC Name

(3S)-3-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZXKVPCJBPNKI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628683
Record name (3S)-3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914299-79-9
Record name (3S)-3-Phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914299-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.